1-(5,6-dichloropyridin-3-yl)ethanol
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Overview
Description
1-(5,6-dichloropyridin-3-yl)ethanol is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an ethanol group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dichloropyridin-3-yl)ethanol typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of 5,6-dichloropyridine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled addition of ethylene oxide. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are crucial due to the handling of chlorinated compounds and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-dichloropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(5,6-Dichloro-pyridin-3-yl)-acetaldehyde or 1-(5,6-Dichloro-pyridin-3-yl)-acetic acid.
Reduction: 1-(5,6-Dichloro-pyridin-3-yl)-ethane.
Substitution: 1-(5-Amino-6-chloro-pyridin-3-yl)-ethanol or 1-(5,6-Dichloro-pyridin-3-yl)-ethylthiol.
Scientific Research Applications
1-(5,6-dichloropyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6-dichloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group allows for hydrogen bonding with biological macromolecules, while the dichloropyridine moiety can engage in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(5,6-Dichloro-pyridin-3-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
1-(5,6-Dichloro-pyridin-3-yl)-amine: Contains an amine group instead of ethanol.
1-(5,6-Dichloro-pyridin-3-yl)-thiol: Features a thiol group in place of ethanol.
Uniqueness: 1-(5,6-dichloropyridin-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts distinct physicochemical properties such as solubility and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
1-(5,6-dichloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-4,11H,1H3 |
InChI Key |
UWYHARVKKOISKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(N=C1)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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